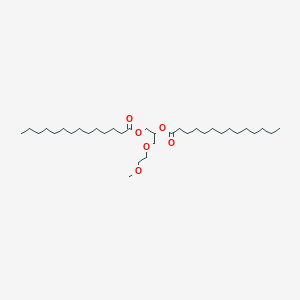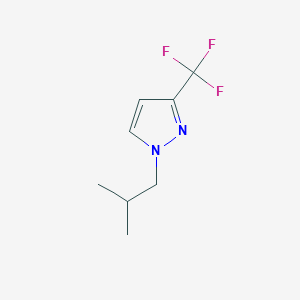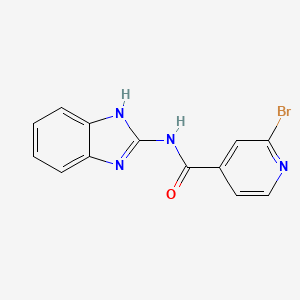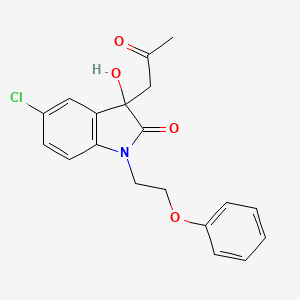
1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol, also known as DMG PEG-2000, is a PEGylated lipid that is widely used in various applications . It is a critical ingredient in vaccines and therapies, including mRNA COVID-19 vaccines . It is commonly included in formulations for liposomes, lipid nanoparticles (LNPs), nanostructured lipid carriers (NLCs), lipoplexes, and related in vitro and in vivo nano lipid-based drug delivery systems .
Synthesis Analysis
DMG PEG-2000 is a synthetic lipid formed by the PEGylation of myristoyl diglyceride . It is used to manufacture lipid nanoparticles that are used in mRNA vaccines .Molecular Structure Analysis
The molecular formula of DMG PEG-2000 is (C2H4O)nC32H62O5 . It is a complex molecule with a large number of ethylene glycol units linked by an ether linkage .Chemical Reactions Analysis
DMG PEG-2000 reduces non-specific interactions with plasma proteins, opsonization, and aggregation in vivo, extending circulation time and increasing bioavailability and delivery of payloads . It is used in vehicles for DNA, RNA, mRNA siRNA, oligonucleotides, and other molecules .Physical And Chemical Properties Analysis
DMG PEG-2000 is a white powder with a molecular weight of 2000 g/mol . It is soluble in DMSO (100 mg/ml), ethanol (1 mg/ml), water (16.6 mg/ml with sonication), and chloroform . It can be stored at -20°C .科学的研究の応用
Micellar Aggregate Formation
1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol (DMPE-PEG) is significant in the formation of mixed micelles in lipid/PEG-lipid mixtures. The structure of these micelles varies based on lipid composition and environmental conditions. Factors such as lipid spontaneous curvature and monolayer bending modulus influence the type of micellar aggregate formed, with conditions favoring reduced curvature and increased modulus promoting the formation of discoidal micelles (Sandström, Johansson, & Edwards, 2007).
Impact on Lipid Dynamics
Research indicates that the presence of methanol significantly impacts lipid dynamics in isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) large unilamellar vesicle populations, enhancing DMPC transfer and flip-flop kinetics. This finding is essential for understanding the structure-function relationship in bilayer composition and the role of solvents in biomembrane studies (Nguyen et al., 2019).
Stability Analysis of PEG-Conjugated Phospholipid
A study focused on developing a liquid chromatographic method for quantifying DMPE-PEG 2000, an important component of lipid-based nanoparticles. The research also examined the stability of DMPE-PEG 2000 under different conditions, contributing to a better understanding of its behavior in various environments (Kurmi et al., 2021).
Lipid Mixing and Membrane Properties
Investigations into binary lipid mixtures, including 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), revealed insights into lipid mixing behavior and its implications for membrane properties. Such research has applications in gene delivery and the design of lipid-based delivery vehicles (Wölk et al., 2015).
Photolytic Silver Nanoparticle Synthesis
Methoxypolyethylene glycol (MPEG) is employed in the synthesis of polymer-stabilized silver nanoparticles through a UV irradiation technique. This study demonstrates the use of PEG in nanoparticle synthesis, contributing to the development of new materials (Mallick, Witcomb, & Scurrell, 2004).
Magnetic Alignment in Bicellar Disks
Research shows that cholesterol increases the size and magnetic alignability of bicellar disks in aqueous mixtures of DMPC. This finding is relevant for understanding the role of cholesterol in membrane dynamics and magnetic alignment applications (Liebi et al., 2012).
Enhanced Cellular Uptake of Nanoparticles
DMPC-modified superparamagnetic iron oxide nanoparticles (SPIONs) demonstrate significantly enhanced cellular uptake. This research contributes to the understanding of nanoparticle-cell interactions and the potential for DMPC-SPIONs in drug delivery and MRI contrast agents (Su et al., 2017).
作用機序
Target of Action
mPEG-Dimyristoyl glycerol, also known as 1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol or DMG-PEG 2000, is primarily targeted towards the formation of lipid nanoparticles . These lipid nanoparticles are used in mRNA vaccines . The compound plays a pivotal role in vesicle formulation by preventing aggregation from peptide addition, which ensures stable and functional vesicles .
Mode of Action
The mode of action of mPEG-Dimyristoyl glycerol involves the formation of a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hydrophilic outer portion . This allows for increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract . It is used to manufacture lipid nanoparticles that are used in mRNA vaccines .
Biochemical Pathways
mPEG-Dimyristoyl glycerol affects the biochemical pathways involved in the delivery of mRNA vaccines . It forms part of the drug delivery system for mRNA vaccines . The compound is instrumental in the preparation and formation of giant vesicles, enabling researchers to explore cellular processes and membrane dynamics precisely and accurately .
Pharmacokinetics
In terms of pharmacokinetics, mPEG-Dimyristoyl glycerol enhances the stability and efficacy of lipid nanoparticle formulations . This facilitates advanced drug delivery systems . The compound reduces non-specific interactions with plasma proteins, opsonization, and aggregation in vivo, extending circulation time and increasing bioavailability and delivery of payloads .
Result of Action
The result of the action of mPEG-Dimyristoyl glycerol is the successful delivery of mRNA vaccines . The compound’s shorter chain allows for rapid dissociation while achieving in vivo escape, countering the failure of “endosomal escape” caused by PEGylation .
Action Environment
The action of mPEG-Dimyristoyl glycerol is influenced by environmental factors. The compound’s action, efficacy, and stability are enhanced in the environment of the blood or gastrointestinal tract due to its ability to form a micelle with a hydrophobic core and a hydrophilic outer portion .
将来の方向性
Given its wide range of applications, especially in the field of drug delivery and vaccine development, DMG PEG-2000 is likely to continue to be a critical component in these areas. Its use in mRNA vaccines, such as the COVID-19 vaccine, highlights its potential in addressing global health challenges .
特性
IUPAC Name |
[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-33(35)39-31-32(30-38-29-28-37-3)40-34(36)27-25-23-21-19-17-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXWVUFYXOOASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160743-62-4 |
Source


|
| Record name | PEG-DMG | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160743-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)
![N-{[1-(3-chlorobenzyl)piperidin-4-yl]methyl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2470114.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)
![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)
![N-[2-(2-Chloropropanoylamino)ethyl]furan-3-carboxamide](/img/structure/B2470119.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2470123.png)


![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![2-Chloro-N-[(4-fluoro-2-methylphenyl)methyl]-N-(4-hydroxybutan-2-yl)acetamide](/img/structure/B2470133.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)

![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)